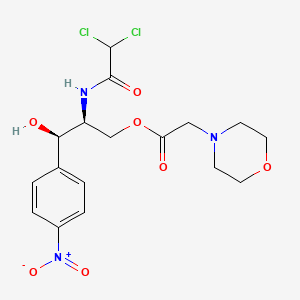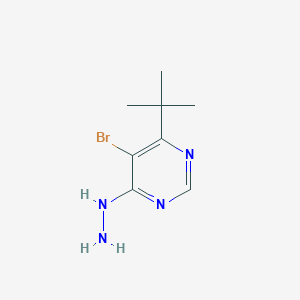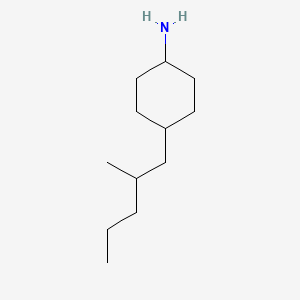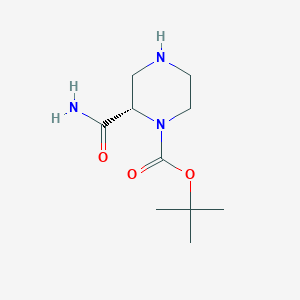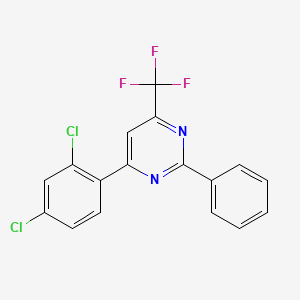
2,2'-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol is a complex organic compound characterized by its unique structure, which includes pyridine and phenylene groups connected by ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol typically involves the reaction of 2,5-dibromoterephthalic acid with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The resulting intermediate is then reacted with ethylene glycol under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and separation processes.
Mecanismo De Acción
The mechanism by which 2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and phenylene groups provide multiple binding sites, allowing the compound to form stable complexes with various metal ions. These complexes can then participate in catalytic reactions, electron transfer processes, and other biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Di(pyridin-4-yl)thiophene: Similar in structure but contains a thiophene ring instead of a phenylene group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains additional pyridine rings and a benzonitrile group, leading to different coordination properties.
Uniqueness
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol is unique due to its ether linkages and the specific arrangement of pyridine and phenylene groups. This structure provides distinct coordination chemistry and reactivity compared to similar compounds, making it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethoxy)-2,5-dipyridin-4-ylphenoxy]ethanol |
InChI |
InChI=1S/C20H20N2O4/c23-9-11-25-19-14-18(16-3-7-22-8-4-16)20(26-12-10-24)13-17(19)15-1-5-21-6-2-15/h1-8,13-14,23-24H,9-12H2 |
Clave InChI |
KFWLAFOTQRORJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=C(C=C2OCCO)C3=CC=NC=C3)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


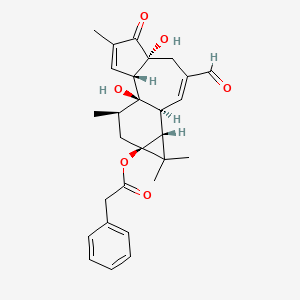
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)
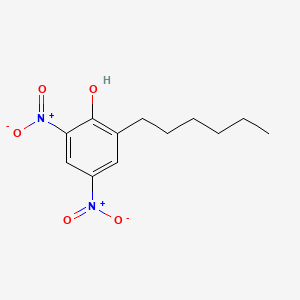
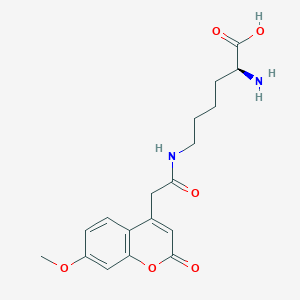
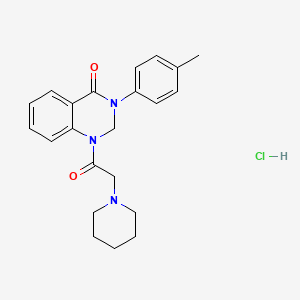

![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
